Dual-Target Degradation Produces 3- to 5-Fold Lower IC50 Compared to Single-Target Agents in Mantle Cell Lymphoma Models
BSJ-02-162 degrades both CDK4/6 and the transcription factors IKZF1/3, a dual-target profile that generates synergistic anti-proliferative activity not achievable with single-target degraders or CDK4/6 inhibitors [1]. In mantle cell lymphoma models, this dual degradation mechanism resulted in IC50 values 3- to 5-fold lower than those observed for single-target degraders or CDK4/6 inhibitors [1].
| Evidence Dimension | Anti-proliferative potency (IC50) |
|---|---|
| Target Compound Data | IC50 values 3- to 5-fold lower than comparators |
| Comparator Or Baseline | Single-target CDK4/6 degraders or CDK4/6 inhibitors (exact values not specified in source) |
| Quantified Difference | 3- to 5-fold reduction in IC50 (p < 0.01) |
| Conditions | Mantle cell lymphoma cell models; anti-proliferation assay |
Why This Matters
The dual CDK4/6-IKZF1/3 degradation capability of BSJ-02-162 confers a statistically significant, quantifiable potency advantage over single-target agents in mantle cell lymphoma research, making it the preferential tool for studies in this hematologic malignancy context.
- [1] Teng M, Jiang J, He Z, et al. Development of a dual CDK4/6-IKZF1/3 degrader for mantle cell lymphoma therapy. Nat Chem Biol. 2024. View Source
